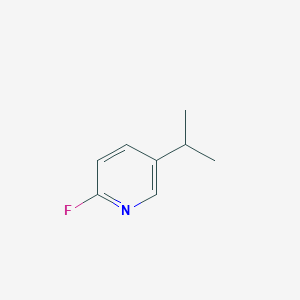![molecular formula C6H14ClN3O2S B6240300 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide CAS No. 2305949-18-0](/img/no-structure.png)
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide, or NBD-CAA, is a novel organosulfur compound that has been used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound, consisting of a nitrogen atom, two methyl groups, an oxygen atom, and a chlorine atom. NBD-CAA has been found to be a useful reagent for the synthesis of various organosulfur compounds and has been studied for its potential biological effects.
作用機序
The mechanism of action of NBD-CAA is not fully understood. It has been suggested that NBD-CAA binds to active sites on enzymes involved in the metabolism of carbohydrates, proteins, and lipids, thus inhibiting their activity. It has also been suggested that NBD-CAA may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
NBD-CAA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to induce apoptosis in cancer cells.
実験室実験の利点と制限
NBD-CAA is a useful reagent for the synthesis of organosulfur compounds, and has been studied for its potential biological effects. One advantage of using NBD-CAA in lab experiments is that it is relatively easy to synthesize and purify. However, it is important to note that NBD-CAA is a relatively unstable compound and can decompose upon exposure to heat or light.
将来の方向性
Further research is needed to better understand the biochemical and physiological effects of NBD-CAA. In particular, more research is needed to understand the mechanism of action of NBD-CAA and its potential therapeutic applications. Additionally, further research is needed to better understand the stability of NBD-CAA and to develop methods for its long-term storage and use. Finally, research is needed to identify potential toxic effects of NBD-CAA and to develop methods for its safe and effective use in lab experiments.
合成法
NBD-CAA is synthesized through the condensation reaction of dimethylamine and 2-chloroacetyl chloride. The reaction is catalyzed by a base, such as pyridine or triethylamine, and is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethylsulfoxide. The reaction produces a solution of NBD-CAA, which can be purified by column chromatography.
科学的研究の応用
NBD-CAA has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organosulfur compounds, such as thioureas and thiocyanates. It has also been studied for its potential biological effects, such as its ability to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves the reaction of 2-chloroacetamide with bis(dimethylamino)sulfur dichloride followed by hydrolysis.", "Starting Materials": [ "2-chloroacetamide", "bis(dimethylamino)sulfur dichloride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloroacetamide is added to a solution of bis(dimethylamino)sulfur dichloride in dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: Sodium hydroxide is added to the solution to adjust the pH to basic.", "Step 5: The mixture is stirred at room temperature for several hours.", "Step 6: The product is isolated by filtration and washed with water.", "Step 7: The product is dried under vacuum to obtain N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide." ] } | |
CAS番号 |
2305949-18-0 |
製品名 |
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide |
分子式 |
C6H14ClN3O2S |
分子量 |
227.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



